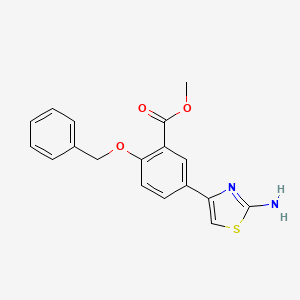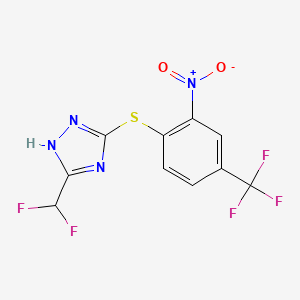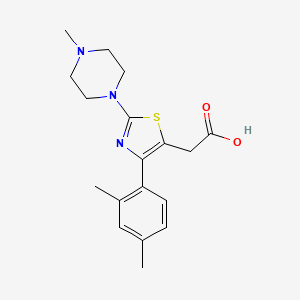
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the Piperazine Ring: The piperazine ring is often introduced through nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and dimethylphenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperazine ring.
2-(4-(4-Methylpiperazin-1-yl)thiazol-5-yl)acetic acid: Lacks the dimethylphenyl group.
2-(4-(2,4-Dimethylphenyl)-2-thiazol-5-yl)acetic acid: Lacks the piperazine ring and has a different substitution pattern.
Uniqueness
The presence of both the piperazine ring and the dimethylphenyl group in 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid makes it unique. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C18H23N3O2S |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-[4-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-5-14(13(2)10-12)17-15(11-16(22)23)24-18(19-17)21-8-6-20(3)7-9-21/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
Clé InChI |
DPSJLFSYGUOAOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCN(CC3)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


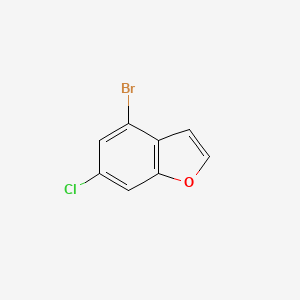
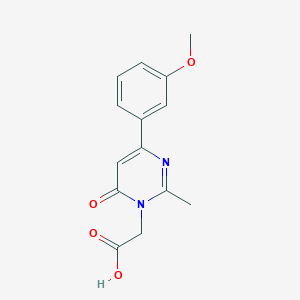

![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
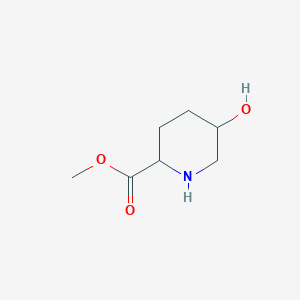
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)

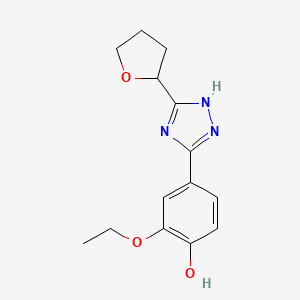
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
